Enhanced Calculated Lipophilicity (logP) for Membrane Partitioning and Extraction Efficiency
The target compound demonstrates a calculated logP of 4.95, representing a 1.70 log-unit increase in lipophilicity relative to the simple aryl phosphate comparator diethyl phenyl phosphate (logP 3.25) [1][2]. This difference indicates a substantially greater preference for non-polar phases, which is relevant for liquid-liquid extraction recovery, reversed-phase chromatographic retention, and passive membrane permeability estimates .
| Evidence Dimension | Calculated octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | 4.95 (calculated) |
| Comparator Or Baseline | Diethyl phenyl phosphate (CAS 2510-86-3): 3.25 (calculated) |
| Quantified Difference | Δ logP = +1.70 (≈50-fold greater octanol partitioning) |
| Conditions | In silico calculation; standard logP prediction algorithms applied to both compounds on comparable platforms |
Why This Matters
A 1.70 log-unit higher logP translates to approximately 50-fold greater partitioning into octanol, significantly affecting extraction recovery, bioaccumulation potential, and chromatographic method development.
- [1] chem960.com. Diethyl 9H-fluoren-9-yl phosphate (CAS 34881-01-1) – Calculated LogP. chem960 Chemical Database. View Source
- [2] Molbase. Diethyl phenyl phosphate (CAS 2510-86-3) – Calculated LogP. Molbase Chemical Database. View Source
